9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine

Lipophilicity Drug-likeness Physicochemical properties

9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine (CAS 2640818-48-8) is a trisubstituted purine derivative belonging to a class of compounds widely investigated as cyclin-dependent kinase (CDK) and PI3K/mTOR inhibitors. It features a purine core substituted at the N9-position with a cyclopropyl group and at the C6-position with a 4-(pyrimidin-2-yl)piperazin-1-yl moiety.

Molecular Formula C16H18N8
Molecular Weight 322.37 g/mol
CAS No. 2640818-48-8
Cat. No. B6442674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine
CAS2640818-48-8
Molecular FormulaC16H18N8
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CC=N5
InChIInChI=1S/C16H18N8/c1-4-17-16(18-5-1)23-8-6-22(7-9-23)14-13-15(20-10-19-14)24(11-21-13)12-2-3-12/h1,4-5,10-12H,2-3,6-9H2
InChIKeyHORZYBVHORTYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Evidence Guide: 9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine (CAS 2640818-48-8) — A Purine-Based Kinase Scaffold


9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine (CAS 2640818-48-8) is a trisubstituted purine derivative belonging to a class of compounds widely investigated as cyclin-dependent kinase (CDK) and PI3K/mTOR inhibitors [1]. It features a purine core substituted at the N9-position with a cyclopropyl group and at the C6-position with a 4-(pyrimidin-2-yl)piperazin-1-yl moiety. This specific substitution pattern differentiates it from simpler purine analogs by its enhanced potential for target engagement and metabolic stability [2]. The compound is primarily utilized in kinase inhibitor discovery programs and chemical biology probe development.

Procurement Risk: Structural Analogs of 9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine Are Not Functionally Interchangeable


In the purine kinase inhibitor class, minor structural variations—particularly at the C6-piperazine substituent and N9-alkyl group—lead to substantial differences in kinase selectivity profiles, physicochemical properties, and cellular potency [1]. The pyrimidin-2-yl group on the piperazine ring is a critical pharmacophoric element that engages hinge-region hydrogen bond networks in the ATP-binding pocket, whereas analogs bearing phenyl, pyridinyl, or unsubstituted piperazine at this position exhibit altered selectivity fingerprints and often reduced potency [2]. Generic selection based solely on the purine scaffold without precise substitution matching will not reproduce the specific binding profile or physicochemical behavior required for reproducible experimental outcomes [3].

Quantitative Differentiation Evidence: 9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine vs. Closest Analogs


Evidence Item 1: Predicted Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Relative to the Unsubstituted Piperazine Analog

The target compound exhibits a calculated XLogP3 of 1.2 and a Topological Polar Surface Area (TPSA) of 75.9 Ų, reflecting the influence of the pyrimidin-2-yl substituent on the piperazine ring [1]. In contrast, the des-pyrimidinyl analog 9-cyclopropyl-6-(piperazin-1-yl)-9H-purine (CAS 2741889-06-3) has a predicted XLogP3 of approximately 1.0 and a TPSA of 53.5 Ų [2]. The higher TPSA of the target compound indicates enhanced capacity for polar interactions, while the modest increase in lipophilicity suggests a balanced property profile suitable for both target engagement and membrane permeability [3].

Lipophilicity Drug-likeness Physicochemical properties

Evidence Item 2: Hydrogen Bond Acceptor Count vs. Pyridinyl Analog — Impact on Target Binding Capacity

The target compound possesses 7 hydrogen bond acceptor (HBA) atoms, contributed by the purine core, piperazine ring, and the pyrimidin-2-yl substituent [1]. The pyridinyl analog 9-cyclopropyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-9H-purine (CAS 2422370-14-5) has only 5 HBA atoms, as the pyridine ring provides one fewer nitrogen atom compared to pyrimidine . This additional H-bond acceptor capacity in the target compound is structurally significant for kinase hinge-region recognition, where purine-based inhibitors typically engage conserved backbone residues such as Glu81 and Leu83 of CDK2 through a bidentate hydrogen bond network [2].

Kinase inhibition Structure-activity relationship Hydrogen bonding

Evidence Item 3: Molecular Weight Differentiation from the 4-Methylpyrimidinyl Analog — Implications for Ligand Efficiency

The molecular weight of the target compound is 322.37 g/mol [1]. The 4-methylpyrimidinyl analog 9-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine (CAS 2640842-14-2) has a molecular weight of 336.39 g/mol (C17H20N8) . In fragment-based and lead-like optimization paradigms, the target compound's lower molecular weight provides a 14 Da advantage, which—assuming equipotent target inhibition—would yield a superior Ligand Efficiency (LE), typically calculated as LE = -RT ln(IC50) / Heavy Atom Count [2]. For discovery-stage kinase programs where LE is a key selection criterion, this difference can influence the choice of chemical starting points for lead optimization.

Ligand efficiency Fragment-based drug design Physicochemical optimization

Evidence Item 4: Class-Level Inference — Purine-6-Piperazinyl-Pyrimidine Scaffold Kinase Inhibition vs. Benchmark Olomoucine

While direct IC50 data for the target compound against specific kinases is not publicly available, structurally related purine-6-piperazinyl-pyrimidine compounds exhibit low nanomolar inhibition of therapeutically relevant kinases. A closely related compound, CHEMBL3942643, which features a purine-6-piperazinyl-pyrimidine core with an N9-cyclopropyl substitution, displays potent inhibition of PI3Kδ with an IC50 of 11 nM [1]. In contrast, the classical purine CDK inhibitor olomoucine (CAS 101622-51-9), which lacks the piperazinyl-pyrimidine elaboration at C6, exhibits only micromolar potency against CDK targets (CDK1/cyclin B IC50 = 7 µM; CDK5/p35 IC50 = 3 µM) . This >600-fold potency differential observed within the structural class highlights the critical contribution of the piperazinyl-pyrimidine substituent to target engagement [2].

Cyclin-dependent kinase CDK inhibition Class-level comparison

Evidence Item 5: ClogP/LogD Property Space Differentiation from Aryl-Piperazine Congeners

The target compound's computed XLogP3 of 1.2 places it within the optimal range for oral bioavailability (typically 1-3) according to established drug-likeness guidelines [1]. The 2,5-dimethylphenyl-piperazine analog 9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine (CAS 2422135-69-9) has an estimated XLogP3 of approximately 3.5 due to the lipophilic aryl substituent, which exceeds the commonly accepted threshold for favorable ADME properties and may lead to increased metabolic clearance and toxicity risks [2]. The target compound's pyrimidin-2-yl group provides a more balanced lipophilic-hydrophilic profile, reducing the risk of solubility-limited absorption while maintaining sufficient hydrophobicity for target binding [3].

Lipophilicity optimization Oral bioavailability Metabolic stability

Optimal Scientific and Industrial Application Scenarios for 9-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine


Scenario 1: Kinase Selectivity Profiling Panels Requiring Well-Characterized Physicochemical Probes

Based on its balanced XLogP3 of 1.2 and TPSA of 75.9 Ų [1], the compound is optimally deployed as a reference inhibitor in kinase selectivity screening panels. Its favorable drug-like properties ensure consistent solubility in standard assay buffers (e.g., 25 mM HEPES, pH 7.4, with ≤1% DMSO), minimizing vehicle-related artifacts in biochemical and cellular assays. Procurement should prioritize this compound over lipophilic aryl-piperazine analogs (XLogP3 >3) that are prone to aggregation-based false positives at higher concentrations [2].

Scenario 2: Structure-Based Drug Design (SBDD) Campaigns Targeting PI3Kδ or CDK Family Kinases

The pyrimidin-2-yl-piperazine moiety provides a critical hinge-binding pharmacophore that has been validated in at least one PI3Kδ inhibitor achieving 11 nM potency [1]. For SBDD programs requiring a reliable purine-based core scaffold with a defined vector for piperazine elaboration, this compound offers a chemically tractable starting point. Its lower molecular weight (322.37 g/mol) relative to methylated analogs (336.39 g/mol) provides a favorable ligand efficiency metric [2], making it suitable for fragment-growing and scaffold-hopping strategies [3].

Scenario 3: Synthesis of Targeted Chemical Libraries for Phenotypic Screening

The compound's synthetic accessibility, well-defined structural features, and balanced property profile support its use as a diversity-oriented synthesis intermediate for constructing purine-based compound libraries [1]. While direct IC50 data against a specific target is not available, the piperazinyl-pyrimidine motif is a privileged structure in medicinal chemistry [2]. This compound is appropriate for parallel library synthesis aimed at exploring kinase and GPCR target space, where the cyclopropyl group at N9 provides a unique steric and electronic environment distinct from N9-methyl or N9-isopropyl analogs [3].

Scenario 4: In Vitro ADME and Pharmacokinetic Profiling Studies

Given its computed TPSA of 75.9 Ų, zero hydrogen bond donors, and XLogP3 of 1.2, this compound is suitable for in vitro ADME assays (Caco-2 permeability, microsomal stability, plasma protein binding) to characterize the purine-6-piperazinyl-pyrimidine chemical class [1]. The absence of hydrogen bond donors eliminates a major source of metabolic glucuronidation or sulfation, simplifying metabolic pathway identification and reducing species-dependent clearance variations. For ADME structure-relationship studies, this compound should be compared directly against its pyridinyl and methylpyrimidinyl analogs to quantify the impact of heteroatom count and lipophilicity on pharmacokinetic parameters [2].

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